![molecular formula C13H13N5OS B2762499 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922027-84-7](/img/structure/B2762499.png)
5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Energetic Materials
The compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidine class, which has been effectively synthesized and used in the creation of energetic materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .
Secondary Explosives
The compound has been suggested as a secondary explosive due to its excellent insensitivity toward external stimuli and very good calculated detonation performance . These characteristics make it comparable to the current secondary-explosive benchmark, CL-20 .
Heat-Resistant Explosives
The compound has potential as a heat-resistant explosive. It has excellent thermal stability and very good calculated detonation performance, which outperforms all current heat-resistant explosives .
Primary Explosives
Some compounds in the [1,2,4]triazolo[4,3-a]pyrimidine class are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .
Neuroprotective Agents
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrid compounds have also demonstrated anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anticancer Agents
A new class of sulfur-substituted alkylated 1,2,4-triazolo[4,3-a]pyrimidine analogs has been synthesized and reported to have good antiproliferative activity in breast cancer cell lines (MCF-7, LN) .
Antiviral Agents
Pyrimidine and its derivatives have been proven to have antiviral activity , suggesting that the compound could potentially be developed for antiviral applications.
properties
IUPAC Name |
5-ethyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-2-10-7-11(19)15-12-16-17-13(18(10)12)20-8-9-5-3-4-6-14-9/h3-7H,2,8H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWHBBYDZACYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
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